molecular formula C15H28OSi B14531432 Triethyl[(nona-1,3,8-trien-3-yl)oxy]silane CAS No. 62418-85-3

Triethyl[(nona-1,3,8-trien-3-yl)oxy]silane

Cat. No.: B14531432
CAS No.: 62418-85-3
M. Wt: 252.47 g/mol
InChI Key: IPOFXVJPWZSWOC-UHFFFAOYSA-N
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Description

Triethyl[(nona-1,3,8-trien-3-yl)oxy]silane is an organosilicon compound with the molecular formula C15H28OSi. This compound is characterized by the presence of a silane group bonded to a triethyl group and a nona-1,3,8-trien-3-yloxy group. It is a colorless liquid that is used in various organic synthesis processes due to its unique chemical properties.

Properties

CAS No.

62418-85-3

Molecular Formula

C15H28OSi

Molecular Weight

252.47 g/mol

IUPAC Name

triethyl(nona-1,3,8-trien-3-yloxy)silane

InChI

InChI=1S/C15H28OSi/c1-6-11-12-13-14-15(7-2)16-17(8-3,9-4)10-5/h6-7,14H,1-2,8-13H2,3-5H3

InChI Key

IPOFXVJPWZSWOC-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OC(=CCCCC=C)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl[(nona-1,3,8-trien-3-yl)oxy]silane typically involves the reaction of triethylsilane with nona-1,3,8-trien-3-ol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane group. The reaction mixture is usually heated to a temperature of around 60-80°C and stirred for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors equipped with temperature and pressure control systems. The reaction is carried out in a solvent such as toluene or hexane to facilitate the mixing of reactants and the removal of by-products. The product is then purified by distillation or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Triethyl[(nona-1,3,8-trien-3-yl)oxy]silane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Triethyl[(nona-1,3,8-trien-3-yl)oxy]silane has a wide range of applications in scientific research:

    Chemistry: Used as a reducing agent in organic synthesis and as a precursor for the synthesis of various organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of silicone-based materials and coatings

Mechanism of Action

The mechanism of action of Triethyl[(nona-1,3,8-trien-3-yl)oxy]silane involves the interaction of the silane group with various molecular targets. The Si-H bond in the silane group is highly reactive and can participate in hydrosilylation reactions, where it adds across double bonds in alkenes or alkynes. This reactivity is exploited in the synthesis of various organosilicon compounds. The compound can also form stable complexes with metal catalysts, enhancing their activity and selectivity in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethyl[(nona-1,3,8-trien-3-yl)oxy]silane is unique due to the presence of the nona-1,3,8-trien-3-yloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in organic synthesis, particularly in reactions requiring selective reduction or hydrosilylation .

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